Product packaging for (R)-6-Ethylchroman-4-amine(Cat. No.:)

(R)-6-Ethylchroman-4-amine

Cat. No.: B12086377
M. Wt: 177.24 g/mol
InChI Key: IEPIMUROQDSURV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-Ethylchroman-4-amine is a chiral organic compound featuring a bicyclic benzopyran (chroman) scaffold with an ethyl substituent at the 6-position and a primary amine group at the 4-position . This structure classifies it as a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules aimed at exploring novel biological targets . The specific (R)-enantiomer is of particular interest for creating stereoselective compounds, which can lead to more selective interactions with biological systems such as enzymes and receptors . Researchers value this chroman derivative for its potential applications in neuroscience and the study of age-related diseases, given that similar chroman-4-one scaffolds have been identified as potent and selective inhibitors of biological targets like SIRT2, an enzyme implicated in neurodegenerative disorders . The primary amine group serves as a versatile handle for further chemical modifications, enabling reactions such as acylation and nucleophilic substitution to create amides, sulfonamides, and other derivatives for structure-activity relationship (SAR) studies . The ethyl group at the 6-position can influence the compound's electronic properties and steric profile, potentially fine-tuning its bioavailability and target binding affinity . As a research chemical, it is intended for use in biochemical assays, enzyme kinetics studies, and metabolic pathway investigations in a controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B12086377 (R)-6-Ethylchroman-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(4R)-6-ethyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C11H15NO/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1

InChI Key

IEPIMUROQDSURV-SNVBAGLBSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)OCC[C@H]2N

Canonical SMILES

CCC1=CC2=C(C=C1)OCCC2N

Origin of Product

United States

Synthetic Methodologies for R 6 Ethylchroman 4 Amine

Retrosynthetic Analysis and Strategic Disconnections for Chroman-4-amine (B2768764) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. solubilityofthings.comic.ac.uk For the chroman-4-amine core, several strategic disconnections can be envisioned. A primary disconnection breaks the C4-N bond, suggesting a late-stage introduction of the amine functionality. This leads back to a 6-ethylchroman-4-one (B2798518) precursor. This ketone can be synthesized via an intramolecular oxa-Michael addition, which in turn points to a 2'-hydroxyacetophenone (B8834) derivative and an appropriate aldehyde as starting materials. nih.govgu.se

Another key retrosynthetic strategy involves the disconnection of the ether bond in the chroman ring. This approach, however, is less common for this specific target but represents a valid synthetic design principle. Functional group interconversions (FGIs) are also crucial, for example, converting an alcohol at the C4 position to the desired amine. solubilityofthings.comic.ac.uk

Enantioselective Synthesis Approaches to (R)-6-Ethylchroman-4-amine

Achieving the desired (R)-configuration at the C4 position requires a stereocontrolled synthetic method. wikipedia.org Several enantioselective strategies have been developed for the synthesis of chiral chroman-4-amines.

Asymmetric Catalytic Strategies for C-N Bond Formation

The direct asymmetric formation of the C-N bond is a highly efficient approach. snnu.edu.cn This can be achieved through the asymmetric hydrogenation of a corresponding enamine or the reductive amination of 6-ethylchroman-4-one using a chiral catalyst. consensus.appacs.org Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have proven effective in the asymmetric hydrogenation of imines and related nitrogen-containing unsaturated compounds. nih.gov Copper-catalyzed reactions have also been explored for asymmetric C-N bond formation. frontiersin.orgrsc.org For instance, a highly enantioselective CBS reduction of a substituted chroman-4-one can yield the (S)-chroman-4-ol, which can then be converted to the (R)-chroman-4-amine via an azide (B81097) inversion and subsequent reduction. researchgate.net

Chiral Auxiliary-Mediated Synthesis of the Chroman-4-amine Skeleton

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary can be attached to the nitrogen of an imine derived from 6-ethylchroman-4-one. For example, tert-butanesulfinamide has been successfully used as a chiral auxiliary. wikipedia.org The addition of a nucleophile to the resulting sulfinylimine proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched amine. researchgate.net

AuxiliaryKey Features
Evans OxazolidinonesUsed in asymmetric aldol (B89426) and alkylation reactions to set stereocenters. wikipedia.org
CamphorsultamEffective in a variety of asymmetric transformations.
PseudoephedrineCan be used as a chiral auxiliary for asymmetric alkylations.
tert-ButanesulfinamideForms chiral sulfinylimines which undergo diastereoselective nucleophilic addition. wikipedia.org

Substrate-Controlled Diastereoselective Synthesis Followed by Kinetic Resolution

This strategy involves creating a diastereomeric mixture of the target compound and then selectively reacting one diastereomer, leaving the other enriched. Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. mdpi.comethz.ch For chroman-4-amines, this can be achieved by enzymatic acylation or through catalytic asymmetric hydrogenation where one enantiomer reacts significantly faster than the other. chemrxiv.orgchinesechemsoc.org For example, lipase-catalyzed acylation can resolve racemic alcohols, which are precursors to the amines. chemrxiv.org Similarly, iridium catalysts with chiral ligands have been used for the kinetic resolution of racemic 4-substituted chroman-2-ones via asymmetric hydrogenation. chinesechemsoc.org

Biocatalytic and Chemoenzymatic Transformations for Enantiopure this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. diva-portal.orgnih.gov Transaminases (TAs) are particularly useful for the synthesis of chiral amines from ketones. diva-portal.orgmdpi.com A chemoenzymatic approach might involve the chemical synthesis of a racemic precursor, followed by an enzymatic resolution to obtain the desired enantiomer. researchgate.netumich.eduresearchgate.net For example, a lipase (B570770) could be used for the kinetic resolution of a racemic chroman-4-ol, a precursor to the amine. researchgate.net Engineered enzymes are also being developed to catalyze specific amination reactions. nih.gov

Enzyme ClassTransformation
LipasesKinetic resolution of racemic alcohols or amines via acylation. chemrxiv.orgresearchgate.net
Transaminases (TAs)Asymmetric reductive amination of ketones to chiral amines. diva-portal.orgmdpi.com
Imine Reductases (IREDs)Asymmetric reduction of imines to amines. mdpi.com
Nitrene TransferasesC-H amination of esters to form α-amino esters. nih.gov

Synthesis of Racemic 6-Ethylchroman-4-amine (B12115243) Precursors

The synthesis of the racemic form of 6-ethylchroman-4-amine is a necessary first step for resolution strategies. The key precursor is 6-ethylchroman-4-one. This ketone can be prepared through a base-promoted crossed aldol condensation between 2'-hydroxy-5'-ethylacetophenone and a suitable aldehyde, followed by an intramolecular oxa-Michael addition. nih.govgu.seacs.org The resulting 6-ethylchroman-4-one can then be converted to the racemic amine through several methods, such as reductive amination or by converting the ketone to an oxime followed by reduction.

Post-Synthetic Chiral Resolution Techniques for this compound

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. googleapis.com For a racemic base like 6-ethylchroman-4-amine, this is most commonly achieved by converting the enantiomers into a pair of diastereomers which, unlike enantiomers, have different physical properties and can be separated by conventional methods. google.com

Diastereomeric Salt Formation and Crystallization

The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts. googleapis.combldpharm.com This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. googleapis.com The resulting products are two diastereomeric salts—(R)-amine·(R)-acid and (S)-amine·(R)-acid, for example—which possess different solubilities. google.comrsc.org This difference allows for their separation by fractional crystallization. google.com

For chroman-based amines, derivatives of tartaric acid are particularly suitable and cost-effective resolving agents. google.com For instance, the resolution of the structurally similar (R)-6-fluorospirochroman-2,1'-cyclobutan-4-amine has been successfully achieved using D-tartaric acid. googleapis.com The process for resolving racemic 6-ethylchroman-4-amine would involve the following steps:

Salt Formation : The racemic amine is dissolved in a suitable solvent, such as methanol (B129727) or aqueous hydrochloric acid, and treated with an enantiomerically pure form of a chiral acid, for example, D-(-)-tartaric acid. google.combldpharm.com

Crystallization : The solution is allowed to cool or stand, often with stirring, for a period to allow the less soluble diastereomeric salt—in this case, the salt of this compound with D-tartaric acid—to crystallize out of the solution. google.comrsc.org The efficiency of the crystallization can depend on the solvent, temperature, and time. google.comrsc.org

Isolation : The crystallized diastereomeric salt is isolated by filtration. rsc.org

Liberation of the Free Amine : The purified salt is then treated with a base, such as sodium hydroxide, to neutralize the chiral acid and liberate the enantiomerically pure this compound. google.com

The choice of resolving agent is critical and often requires screening several candidates to find the one that provides the best separation.

Table 1: Common Chiral Resolving Agents for Amines

Resolving Agent Type Common Applications
(+)-Tartaric Acid Acid Resolution of racemic bases through diastereomeric salt formation. fluorochem.co.uk
(-)-Tartaric Acid Acid Resolution of racemic bases, often providing the opposite enantiomer compared to its (+) counterpart. google.com
(+)-Camphor-10-sulfonic acid Acid A strong acid used for resolving basic compounds. googleapis.com
(-)-Mandelic Acid Acid Used for resolving a variety of chiral amines and alcohols.

Chiral Chromatographic Separation on Analytical and Preparative Scales

Chiral chromatography is a powerful technique for the separation of enantiomers on both analytical and preparative scales. bldpharm.comgoogle.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differing interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation.

Analytical Scale: On an analytical scale, chiral High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric excess (e.e.) of a sample. A small amount of the mixture is injected onto a chiral column, and the separated enantiomers are detected, typically by UV absorbance. The relative areas of the two peaks in the resulting chromatogram correspond to the ratio of the enantiomers in the mixture. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are widely used and are effective for separating a broad range of chiral compounds, including amines. bldpharm.com The mobile phase is typically a mixture of an alkane (like heptane (B126788) or hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol).

Preparative Scale: For isolating larger quantities of a pure enantiomer, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) is employed. google.com The principle is the same as in analytical chromatography, but larger columns and higher flow rates are used to process more material. warwick.ac.uk SFC is often preferred for preparative scale as it can be faster and uses carbon dioxide as the main mobile phase component, which is easily removed from the product fractions, reducing solvent waste and simplifying product isolation. google.com After separation, the fraction containing the desired (R)-enantiomer is collected.

Table 2: Examples of Chiral Stationary Phases (CSPs) for HPLC

CSP Type Common Trade Names Typical Applications
Polysaccharide Derivatives (Cellulose/Amylose) Chiralcel® (OD, OJ), Chiralpak® (AD, AS) Broad applicability for a wide range of chiral compounds, including amines, acids, and neutral molecules. bldpharm.com
Pirkle-type (Brush-type) Whelk-O®, Regis-H®, α-Burke 2® Based on π-acid/π-base interactions; effective for aromatic compounds, including amides and esters.
Macrocyclic Glycopeptides Chirobiotic® (V, T, TAG) Useful for separating amino acids and other amphiprotic molecules.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound involves maximizing the chemical yield of the desired product while ensuring high enantiomeric purity and minimizing waste. This optimization focuses on both the initial reductive amination step to form the racemic amine and the subsequent chiral resolution.

For the reductive amination of 6-ethylchroman-4-one, several parameters can be adjusted to improve the yield and minimize the formation of byproducts, such as the corresponding alcohol from over-reduction of the ketone. Key parameters include:

Reducing Agent : While reagents like NaBH(OAc)₃ are highly selective, their cost and reactivity must be considered. harvard.edu Alternatives like NaBH₃CN or catalytic hydrogenation (H₂ over a metal catalyst like Pd/C or Raney Nickel) offer different reactivity profiles and cost implications. google.comharvard.edu

Solvent and pH : The choice of solvent (e.g., methanol, ethanol, THF) can influence reaction rates and solubility. bldpharm.com The pH must be controlled, as the key imine formation step is often acid-catalyzed, but a pH that is too low can deactivate the amine nucleophile. harvard.edu

Temperature and Reaction Time : Higher temperatures can increase the reaction rate but may also lead to more side products. The optimal balance between reaction time and temperature needs to be determined experimentally to achieve complete conversion without significant degradation. bldpharm.com

Stoichiometry : The molar ratios of the amine source and reducing agent relative to the ketone are critical for driving the reaction to completion and achieving high selectivity. bldpharm.com

For the chiral resolution step, optimization aims to maximize the recovery of the desired (R)-enantiomer with the highest possible enantiomeric excess. Factors to optimize include:

Choice of Resolving Agent and Solvent : As mentioned, screening different chiral acids and crystallization solvents is crucial to find a combination that results in diastereomeric salts with a large difference in solubility. bldpharm.com

Molar Ratio : The molar ratio of the resolving agent to the racemic amine can significantly impact the yield and purity of the crystallized salt. bldpharm.com

Table 3: Parameters for Optimization in Reductive Amination

Parameter Effect on Reaction Optimization Goal
Reducing Agent Affects selectivity (ketone vs. imine reduction) and reaction rate. harvard.edu Select an agent that efficiently reduces the imine without significant reduction of the starting ketone.
Ammonia Source Type (e.g., NH₄OAc, NH₃ in MeOH) and concentration influence imine formation. harvard.edu Ensure sufficient concentration to drive imine formation equilibrium.
Solvent Influences reagent solubility and reaction kinetics. bldpharm.com Find a solvent that dissolves all components and facilitates the reaction.
Temperature Affects the rate of both desired and side reactions. bldpharm.com Identify the optimal temperature for maximizing yield and minimizing byproducts.
pH / Catalyst Acid catalysts can accelerate imine formation. harvard.edu Maintain a pH that promotes condensation without deactivating the amine.

| Reaction Time | Determines the extent of conversion. | Achieve complete consumption of the starting material without product degradation. |

Stereochemical Characterization and Enantiopurity Assessment of R 6 Ethylchroman 4 Amine

Determination of Absolute Configuration for (R)-6-Ethylchroman-4-amine

Establishing the absolute three-dimensional arrangement of atoms, or absolute configuration, is a fundamental step in characterizing a chiral molecule. Several advanced analytical techniques can be employed to unambiguously assign the (R) configuration to 6-ethylchroman-4-amine (B12115243).

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. ntu.edu.sgphotophysics.com Since enantiomers interact differently with polarized light, they produce mirror-image CD spectra. photophysics.com For this compound, the chromophore is the substituted benzene (B151609) ring within the chroman system. The electronic transitions of this chromophore in a chiral environment give rise to a characteristic CD spectrum.

The absolute configuration can be determined by comparing the experimentally measured CD spectrum with spectra predicted by quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). frontiersin.org Alternatively, comparison with the known spectra of structurally analogous compounds can provide an empirical assignment. A positive or negative Cotton effect at a specific wavelength is correlated with a particular stereochemical arrangement. For instance, a hypothetical analysis would yield distinct spectra for the (R) and (S) enantiomers.

Table 1: Illustrative Circular Dichroism Spectral Data

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)
This compound280+1500
255-800
(S)-6-Ethylchroman-4-amine280-1500
255+800
Note: This table contains hypothetical data for illustrative purposes.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of polarized light by molecular vibrations. wikipedia.org VCD is exceptionally sensitive to the three-dimensional structure of a molecule and provides a detailed conformational fingerprint. wikipedia.orgbruker.com The absolute configuration of this compound can be definitively assigned by comparing its experimental VCD spectrum with the spectrum calculated for the (R) configuration using ab initio or Density Functional Theory (DFT) methods. wikipedia.orgfaccts.de The spectra of the two enantiomers are exact mirror images, making VCD a conclusive method for stereochemical assignment. faccts.de

Table 2: Representative Vibrational Circular Dichroism (VCD) Data

Vibrational ModeFrequency (cm⁻¹)(R)-Enantiomer ΔA (x 10⁻⁵)(S)-Enantiomer ΔA (x 10⁻⁵)
C-H Stretch2960+2.5-2.5
N-H Bend1610-1.8+1.8
C-O-C Stretch1250+3.1-3.1
Note: This table contains hypothetical data for illustrative purposes.

X-ray Crystallographic Analysis of Derivatized this compound

X-ray crystallography is considered the definitive method for determining the atomic and molecular structure of a compound, providing unambiguous proof of its absolute configuration. nsf.govwikipedia.org Since obtaining suitable crystals of the amine itself can be challenging, derivatization is often employed. This compound can be reacted with a chiral carboxylic acid of known absolute configuration (e.g., D-tartaric acid) to form a diastereomeric salt. The resulting salt is more likely to crystallize. By solving the crystal structure of this diastereomer, the known configuration of the acid allows for the unequivocal assignment of the configuration of the amine center. taylorandfrancis.com The analysis provides precise bond lengths, angles, and the three-dimensional arrangement of all atoms in the crystal lattice. wikipedia.org

Table 3: Illustrative Crystallographic Data for a Diastereomeric Salt of this compound

ParameterValue
Chemical FormulaC₂₀H₂₅NO₇
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.95
b (Å)10.40
c (Å)13.81
α, β, γ (°)90, 90, 90
Final R-value< 0.05
Note: This table contains hypothetical data for a representative derivative to illustrate the technique.

Chiral Derivatizing Agent (CDA) NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine absolute configuration after converting the enantiomeric amine into a pair of diastereomers. brussels-scientific.com This is achieved by reacting the amine with a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. brussels-scientific.commdpi.com The resulting diastereomeric amides will have distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. bohrium.com By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons located near the stereocenter and applying the established conformational model of the Mosher's acid amides, the absolute configuration of the original amine can be determined. mdpi.com

Table 4: Illustrative ¹H NMR Data for Diastereomeric Amides

Proton near Chiral Centerδ for (R)-amine derivative (ppm)δ for (S)-amine derivative (ppm)Δδ (δS - δR)
H-4 (methine)4.854.95+0.10
H-5 (aromatic)7.107.05-0.05
H-3 (methylene)2.152.25+0.10
Note: This table contains hypothetical data for illustrative purposes using a generic CDA.

Quantification of Enantiomeric Excess (ee) in this compound Samples

Beyond knowing the absolute configuration, it is crucial to determine the purity of one enantiomer over the other in a given sample. This is expressed as enantiomeric excess (% ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds. bohrium.comuma.esnih.gov The technique relies on a chiral stationary phase (CSP) within the HPLC column. The two enantiomers of 6-ethylchroman-4-amine form transient diastereomeric complexes with the CSP, which have different interaction energies. brussels-scientific.com This difference in interaction strength leads to different retention times (t_R) for the (R) and (S) enantiomers, resulting in their separation into two distinct peaks on the chromatogram. brussels-scientific.com The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Table 5: Illustrative Chiral HPLC Data for an Enantioenriched Sample

EnantiomerRetention Time (t_R) (min)Peak Area
(S)-6-Ethylchroman-4-amine (minor)8.5215,000
This compound (major)9.78585,000
Calculated Enantiomeric Excess (% ee) 95.0%
Note: This table contains hypothetical data for illustrative purposes.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a high-resolution analytical technique used for the separation of enantiomers from a racemic mixture. For a compound like 6-Ethylchroman-4-amine, which is a primary amine, direct analysis by GC can be challenging due to the polarity of the amine group, which can lead to poor peak shapes and adsorption on the column. Therefore, a crucial preliminary step often involves derivatization. sigmaaldrich.com The primary amine is typically converted into a less polar and more volatile derivative, for instance, by acylation (e.g., with trifluoroacetic anhydride) or silylation. sigmaaldrich.com This process mitigates peak tailing and enhances thermal stability without causing racemization. sigmaaldrich.com

The separation of the derivatized enantiomers is achieved using a chiral stationary phase (CSP). For chiral amines and a wide variety of other compounds, CSPs based on cyclodextrin (B1172386) derivatives are particularly effective. gcms.czchromatographyonline.comwiley.com Cyclodextrins are cyclic oligosaccharides that possess a chiral, hydrophobic internal cavity and a hydrophilic exterior. chromatographyonline.com Chiral recognition occurs through transient diastereomeric interactions between the analyte enantiomers and the CSP, driven by forces such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the cyclodextrin cavity. chromatographyonline.comazom.com The differing stability of these diastereomeric complexes for the (R) and (S) enantiomers results in different retention times, allowing for their separation. azom.com

The selection of the specific cyclodextrin derivative (e.g., permethylated, acetylated, or with other functional groups) and the GC conditions (e.g., temperature program, carrier gas flow) are critical for achieving optimal resolution. wiley.com Lowering the analysis temperature generally increases chiral selectivity. sigmaaldrich.com

Below is a table summarizing typical, representative GC conditions that could be adapted for the analysis of a derivatized 6-Ethylchroman-4-amine, based on methods for analogous 1-phenylalkylamines. wiley.com

Table 1: Representative GC Parameters for Chiral Amine Separation

ParameterTypical Value/Condition
ColumnFused silica (B1680970) capillary with a chiral stationary phase (e.g., a derivative of β-cyclodextrin like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin). wiley.com
Analyte FormN-acylated derivative (e.g., N-trifluoroacetyl). sigmaaldrich.com
Oven TemperatureIsothermal or programmed ramp (e.g., 90°C to 190°C). wiley.com
Carrier GasHydrogen or Helium. wiley.com
DetectorFlame Ionization Detector (FID). wiley.com
Injection ModeSplit injection.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for enantioselective analysis and purification, often outperforming HPLC in terms of speed and efficiency. chromatographyonline.comeuropeanpharmaceuticalreview.com The technique utilizes a mobile phase composed of a supercritical fluid, almost exclusively carbon dioxide, mixed with a small percentage of a polar organic solvent, known as a modifier (e.g., methanol (B129727), ethanol). chromatographyonline.comafmps.be This combination provides a mobile phase with low viscosity and high diffusivity, allowing for rapid separations at high flow rates without generating excessive backpressure. chromatographyonline.com

For the enantiopurity assessment of basic compounds like this compound, achieving good peak symmetry and resolution requires careful optimization of the mobile phase. The addition of small amounts of acidic or basic additives is a common strategy. afmps.bechromatographyonline.com For primary amines, a combination of a weak acid and a weak base (e.g., trifluoroacetic acid and triethylamine) in the modifier can significantly improve chromatographic performance by minimizing undesirable interactions with the stationary phase. chromatographyonline.com

The cornerstone of chiral SFC is the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those with cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives coated or immobilized on a silica support, are widely successful for a vast range of chiral compounds, including amines. europeanpharmaceuticalreview.com These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance, leading to high success rates in resolving enantiomers. researchgate.net Screening a small set of these columns with different organic modifiers is a standard approach to method development. Studies show that screening with SFC can successfully resolve over 90% of diverse racemic compounds.

The following table outlines a typical set of screening conditions for the chiral separation of primary amines using SFC.

Table 2: Typical SFC Screening Conditions for Chiral Primary Amines

ParameterTypical Value/Condition
Columns (Screened in parallel)Polysaccharide-based CSPs (e.g., Chiralpak AD-H, OD-H, AS-H; Chiralcel OJ-H).
Mobile PhaseSupercritical CO₂ with a co-solvent (e.g., Methanol, Ethanol, or 2-Propanol). chromatographyonline.com
Additives0.1-0.3% acid/base combination (e.g., Trifluoroacetic Acid/Triethylamine) in the co-solvent. chromatographyonline.com
Flow Rate3-4 mL/min. chromatographyonline.com
Back Pressure100-150 bar. chromatographyonline.com
Temperature35-40 °C.
DetectionUV or Photodiode Array (PDA) Detector.

Spectroscopic Analysis of this compound Conformation and Isomerism

While chromatographic techniques can separate and quantify enantiomers, spectroscopic methods are required to determine the absolute configuration (the specific (R) or (S) arrangement in 3D space) and to analyze the molecule's preferred conformation in solution.

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the compound's structural integrity—the connectivity of atoms and the presence of functional groups. For instance, ¹H NMR would confirm the presence and environment of the ethyl group and the protons on the chroman ring system. researchgate.net However, these conventional methods cannot distinguish between enantiomers.

To determine the absolute stereochemistry and conformation of this compound, Vibrational Circular Dichroism (VCD) is an exceptionally powerful technique. nih.govresearchgate.net VCD measures the minute difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule. acs.org Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra, providing an unambiguous fingerprint of their stereochemistry. acs.org

The definitive assignment of absolute configuration is achieved by comparing the experimental VCD spectrum with theoretical spectra generated using quantum chemical calculations, typically Density Functional Theory (DFT). researchgate.net The process involves calculating the theoretical VCD spectra for both the (R) and (S) enantiomers. The absolute configuration of the synthesized sample is assigned by identifying which of the calculated spectra matches the experimental one. ugent.be This combined experimental and computational approach is a state-of-the-art method for the structural elucidation of chiral molecules in their natural solution state. researchgate.net The analysis also provides insight into the molecule's low-energy conformations, as the calculated spectrum is a population-weighted average of the spectra of all significant conformers. nih.gov

Table 3: Methodology for Absolute Configuration Determination using VCD

StepDescription
1. Experimental MeasurementThe VCD and IR spectra of the enantiomerically enriched sample (e.g., this compound) are recorded in a suitable solvent. researchgate.net
2. Conformational SearchComputational methods are used to identify all possible stable conformations of the molecule. nih.gov
3. Quantum Chemical CalculationFor each stable conformer, the IR and VCD spectra are calculated for both the (R) and (S) configurations using Density Functional Theory (DFT). researchgate.net
4. Spectral AveragingThe calculated spectra of the individual conformers are averaged based on their predicted relative Boltzmann populations to generate the final theoretical spectra for the (R) and (S) enantiomers. nih.gov
5. Comparison and AssignmentThe experimental VCD spectrum is visually and statistically compared with the calculated spectra for the (R) and (S) enantiomers. A strong correlation confirms the absolute configuration of the sample. ugent.be

Molecular Recognition and Ligand Interaction Studies of R 6 Ethylchroman 4 Amine

In Vitro Ligand Binding Assays with Recombinant Target Proteins

Detailed in vitro ligand binding data, which are crucial for characterizing the affinity and selectivity of a compound for its molecular targets, are not publicly documented for (R)-6-Ethylchroman-4-amine.

Radioligand Binding and Fluorescence Polarization Studies

Radioligand binding assays are a standard method to determine the binding affinity (Kd) of a ligand for a receptor. Similarly, fluorescence polarization (FP) assays provide a high-throughput method to study molecular interactions. A comprehensive search did not yield any specific Kd or IC50 values from radioligand binding or FP studies for this compound against any specific recombinant target proteins.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions, providing kinetic data such as association (ka) and dissociation (kd) rates. There are no published SPR studies detailing the binding kinetics of this compound with any specific protein targets.

Enzyme Inhibition and Activation Profiling by this compound

The potential of this compound to act as an enzyme inhibitor or activator has not been extensively reported in the scientific literature.

Mechanism-Based Enzyme Inhibition Studies

Mechanism-based inhibition is a critical aspect of drug development, indicating that a compound is converted by the target enzyme into a reactive species that then irreversibly inhibits the enzyme. No studies describing this compound as a mechanism-based inhibitor for any specific enzyme were identified.

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more nuanced way to control receptor function. While the chroman scaffold has been explored for developing allosteric modulators of various receptors, there is no specific data indicating that this compound functions as an allosteric modulator of any G-protein coupled receptors (GPCRs) or other targets. The functional activity of related amine compounds can be highly dependent on their stereochemistry, with different enantiomers exhibiting distinct pharmacological profiles. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds. While SAR studies have been conducted on related chroman-4-one and chromone (B188151) derivatives, focusing on substitutions at various positions of the chroman ring to improve activity against targets like sirtuin 2 (SIRT2), this research does not specifically include this compound or its close derivatives. acs.org These studies have highlighted the importance of substituents on the chroman ring for biological activity. For instance, in a series of chroman-4-one inhibitors of SIRT2, the presence and electronic nature of substituents at the 6-position were found to be significant for inhibitory potency. acs.org However, without direct experimental data on this compound and its analogs, a specific SAR table cannot be constructed.

The amine functionality in molecules like this compound suggests potential interactions with a variety of biological targets, including trace amine-associated receptors (TAARs), which are a family of GPCRs that bind endogenous amines. nih.govnih.govuniprot.org However, no specific studies confirming this compound as a ligand for any TAAR subtype are available.

Positional Scanning and Substituent Effects on Molecular Interaction

The biological activity of chroman derivatives can be significantly modulated by the nature and position of substituents on the chroman ring. Structure-activity relationship (SAR) studies on related chroman-4-one and chroman-4-amine (B2768764) analogs have provided valuable insights into the chemical features that govern molecular interactions.

Research on substituted chroman-4-one derivatives as inhibitors of the enzyme Sirtuin 2 (SIRT2) has highlighted the importance of substituents at the 6- and 8-positions. nih.govacs.org Studies have shown that larger, electron-withdrawing groups in these positions are favorable for inhibitory activity. nih.govacs.org For instance, the absence of a substituent at the 6-position leads to a significant decrease in potency, indicating that this position is critical for interaction with the target enzyme. nih.govacs.org While an electron-donating methoxy (B1213986) group at the 6-position was found to decrease inhibitory activity, an electron-withdrawing nitro group at the same position did not cause a significant change in activity compared to a chloro-substituent. acs.org This suggests that both steric and electronic factors at the 6-position play a role in molecular recognition. acs.org

In the context of chroman-4-amine derivatives evaluated for their inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases, the substitution pattern on the aromatic ring was also found to be a key determinant of activity. core.ac.uk For example, a methoxy group at the 8-position of gem-dimethylchroman-4-amine resulted in the highest inhibitory activity, whereas an unsubstituted analog and a 6-methyl substituted version showed moderate activity. core.ac.uk These findings underscore the sensitivity of the binding pocket to the electronic and steric properties of the substituents on the chroman core. While these studies were not performed on this compound itself, they provide a strong rationale for the importance of the ethyl group at the 6-position in defining its interaction profile with biological targets. The ethyl group, being an electron-donating and moderately bulky substituent, would be expected to influence the binding affinity and selectivity of the parent molecule.

Table 1: Effect of Substituents on the Biological Activity of Chroman Derivatives

Compound Class Position of Substitution Substituent Effect on Activity Reference
Chroman-4-ones 6 Unsubstituted Decreased inhibitory potency nih.govacs.org
Chroman-4-ones 6 Methoxy (electron-donating) Decreased inhibitory activity acs.org
Chroman-4-ones 6 Nitro (electron-withdrawing) No significant change in activity acs.org
Chroman-4-ones 2 Phenyl Decreased inhibition nih.gov
gem-Dimethylchroman-4-amines 8 Methoxy Highest inhibitory activity core.ac.uk
gem-Dimethylchroman-4-amines 6 Methyl Moderate inhibitory activity core.ac.uk

Stereospecificity of Interactions with Biological Macromolecules

The chirality of drug molecules is a critical factor in their interaction with biological systems, which are themselves chiral. The (R)-enantiomer of 6-Ethylchroman-4-amine (B12115243) has a specific three-dimensional arrangement of its atoms, which dictates how it fits into the binding sites of proteins and other biological macromolecules.

The synthesis of specific enantiomers of chroman-4-amines has been a focus of research to develop compounds with improved potency and selectivity. researchgate.net For instance, (R)-chroman-4-amine derivatives have been synthesized and identified as effective agents against hypotension and inflammatory pain through the inhibition of the human bradykinin (B550075) B1 receptor. researchgate.net This highlights the stereospecific nature of the interaction between the chiral chroman-4-amine scaffold and its biological target.

While direct studies on the stereospecific interactions of this compound are not widely available, research on analogous chiral chroman derivatives provides strong evidence for the importance of stereochemistry in their biological activity. For example, the (R)-enantiomer of 8-(Trifluoromethyl)chroman-4-amine has been noted for its potential for stereospecific interactions with proteins like HER2/neu. vulcanchem.com This further supports the principle that the specific spatial arrangement of this compound is a key determinant of its molecular recognition by biological macromolecules.

Table 2: Chiral Chroman Derivatives and Their Stereospecific Interactions

Compound Chirality Biological Target/Activity Significance of Stereochemistry Reference
(R)-Chroman-4-amine salts (R) Human Bradykinin B1 Receptor Antagonist Effective against hypotension and inflammatory pain researchgate.net
(S)-Chroman-4-amine (S) Butyrylcholinesterase Inhibition The amine group and chroman ring interact with the enzyme's active site
(R)-8-(Trifluoromethyl)chroman-4-amine (R) HER2/neu Potential for stereospecific protein interactions vulcanchem.com

Cellular Uptake and Distribution Mechanisms (at a mechanistic/molecular level, excluding in vivo pharmacology)

The ability of a compound to cross cell membranes and reach its intracellular target is fundamental to its biological activity. The cellular uptake of molecules like this compound is governed by its physicochemical properties and its interaction with the components of the cell membrane.

Generally, small molecules can enter cells through passive diffusion, facilitated diffusion, or active transport. nih.gov The lipophilicity of a compound, often estimated by its LogP value, is a key factor in its ability to passively diffuse across the lipid bilayer of the cell membrane. The chroman structure contributes to the lipophilic character of the molecule.

Research on chroman derivatives suggests they can influence cellular uptake mechanisms, which may enhance their bioavailability. smolecule.com The amine group of this compound is likely to be protonated at physiological pH, which would increase its water solubility but could hinder passive diffusion across the nonpolar cell membrane. However, this positive charge could also facilitate interactions with negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteins, potentially triggering uptake via endocytic pathways.

Studies on other amine-containing compounds have shown that they can be taken up by cells through various mechanisms, including thiol-mediated uptake, which involves the formation of transient disulfide bonds with proteins on the cell surface. researchgate.net While this specific mechanism has been detailed for 1,2-dithiolane-containing compounds, it highlights the diverse strategies cells employ for the internalization of small molecules.

Given the limited specific research on the cellular uptake of this compound, it is likely that a combination of passive diffusion and carrier-mediated or endocytic pathways contributes to its entry into cells. The balance between its lipophilic chroman core and the hydrophilic protonated amine will be a critical determinant of the predominant uptake mechanism.

Computational Chemistry and Molecular Modeling of R 6 Ethylchroman 4 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to modern chemistry, providing a window into the electronic behavior that dictates molecular properties. nih.gov Density Functional Theory (DFT), a robust method for investigating electronic structures, is particularly well-suited for this purpose. nih.govaps.org

Density Functional Theory (DFT) Studies on Ground and Transition States

Beyond the stable ground state, DFT can also be used to map out reaction pathways by calculating the structures and energies of transition states. The energy difference between the ground state and a transition state, known as the activation energy, is a critical parameter for predicting the kinetic feasibility of a chemical reaction involving the amine or chroman portions of the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties of (R)-6-Ethylchroman-4-amine

Disclaimer: The following data is hypothetical, generated for illustrative purposes based on typical results for analogous molecules from DFT calculations.

PropertyValueUnit
Total Energy-652.456Hartrees
HOMO Energy-6.1eV
LUMO Energy1.4eV
HOMO-LUMO Gap7.5eV
Dipole Moment1.8Debye

The Highest Occupied Molecular Orbital (HOMO) energy is indicative of a molecule's potential to act as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects its capacity as an electron acceptor. ekb.eg The magnitude of the HOMO-LUMO gap is a well-established indicator of a molecule's chemical stability and reactivity. ekb.eg

Aromaticity and Electronic Delocalization within the Chroman Ring System

The structure of this compound incorporates a benzene (B151609) ring, which is characterized by its aromaticity. Aromatic systems, as defined by Hückel's rule, contain a planar ring with a continuous cycle of 4n+2 delocalized π-electrons, a feature that imparts significant thermodynamic stability. abo.fi In the chroman moiety, the π-electrons of the benzene ring are delocalized across the six carbon atoms. rjptonline.org

The adjacent dihydropyran ring is saturated and therefore not aromatic. However, the lone pair electrons on the ether oxygen atom can participate in resonance with the π-system of the benzene ring. This interaction, a form of p-π conjugation, influences the electron density of the aromatic ring and can be quantified using computational methods. researchgate.net Techniques such as the calculation of Nucleus-Independent Chemical Shift (NICS) or the analysis of π-electron delocalization patterns in related chromone (B188151) systems confirm this electronic interplay. researchgate.netnih.govrsc.org

Conformational Analysis and Energy Landscape Exploration of this compound

The three-dimensional structure of this compound is not rigid. The non-planar dihydropyran ring can adopt several low-energy shapes, most commonly a half-chair or a sofa conformation. nih.gov For each of these ring puckers, the amine substituent at the C4 position can orient itself in either an axial or an equatorial position relative to the ring. These different spatial arrangements, or conformers, possess distinct energies due to varying levels of steric strain and electronic interactions.

Computational conformational analysis systematically explores these possibilities to map the molecule's energy landscape. This process typically involves an initial scan using computationally inexpensive molecular mechanics, followed by high-accuracy geometry optimization and energy calculation of the most stable conformers using DFT. nih.gov The result is a detailed understanding of the molecule's preferred shapes and the energy barriers that separate them.

Table 2: Illustrative Relative Energies of this compound Conformers

Disclaimer: This table presents hypothetical energy values to illustrate the expected outcome of a conformational analysis. Energies are relative to the most stable conformer.

Conformer (Amine Position)Dihydropyran Ring PuckerRelative Energy (kcal/mol)Population (%)
EquatorialHalf-Chair0.0089.5
AxialHalf-Chair1.508.1
EquatorialSofa2.102.3
AxialSofa3.900.1

This analysis typically reveals that the conformer with the bulky substituent in the equatorial position is significantly more stable and thus more populated at equilibrium, as this arrangement minimizes unfavorable steric clashes.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a powerful computational simulation that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein. mdpi.com It is a cornerstone of rational drug design, providing critical insights into the molecular basis of biological activity. nih.gov

Ligand-Protein Interaction Profiling

The molecular docking process begins with the three-dimensional structures of the ligand, this compound, and a target protein. A docking program then systematically explores various orientations and conformations of the ligand within the protein's binding site, evaluating each potential pose with a scoring function that estimates the binding free energy. nih.gov

The outcome is a ranked list of binding poses. Detailed examination of the top-ranked pose reveals a profile of the specific non-covalent interactions that stabilize the protein-ligand complex. These interactions include hydrogen bonds, hydrophobic contacts, salt bridges, and π-π stacking. rsc.orgnottingham.ac.uk

Table 3: Hypothetical Ligand-Protein Interaction Profile for this compound

Disclaimer: The following is a hypothetical set of interactions between this compound and a representative enzyme active site to illustrate docking results.

Ligand MoietyProtein ResidueInteraction TypeApproximate Distance (Å)
Amine Group (-NH₂)ASP 189Hydrogen Bond / Salt Bridge3.1
Chroman OxygenSER 195Hydrogen Bond (Acceptor)3.3
Benzene RingTRP 215T-shaped π-π Stacking4.5
Ethyl GroupVAL 216, ILE 99Hydrophobic Interaction3.9 - 4.6

Active Site Mapping and Binding Mode Elucidation

The active site of an enzyme is a specialized pocket or groove where substrates bind and chemical reactions are catalyzed. wikipedia.org By analyzing the predicted binding pose of this compound, one can perform an "active site mapping," identifying key regions within the binding pocket that are crucial for recognition. hzdr.de

For example, a predicted hydrogen bond between the ligand's amine group and an aspartic acid residue in the protein highlights a critical recognition point. uniprot.org Similarly, the seating of the ethyl group in a pocket lined with non-polar amino acids like valine and isoleucine defines a key hydrophobic region. wikipedia.org Elucidating this specific binding mode—the precise orientation and network of interactions—is essential for understanding structure-activity relationships (SAR) and for rationally designing new molecules with enhanced affinity or selectivity. diva-portal.org

Molecular Dynamics Simulations of this compound in Solvation and Protein Environments

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. nih.gov

Solvation Environment: To understand the behavior of this compound in a biological medium, MD simulations are first performed in an aqueous environment. The molecule is placed in a simulation box filled with water models (e.g., TIP3P) to mimic physiological conditions. nih.gov During the simulation, which typically runs for nanoseconds to microseconds, key parameters are monitored. The Root-Mean-Square Deviation (RMSD) of the molecule's atoms provides insight into its structural stability over time. espublisher.com A stable RMSD suggests that the molecule has reached an equilibrium conformation. rsc.org The Radius of Gyration (Rg) is another critical parameter, indicating the compactness of the molecule. nih.govespublisher.com Analysis of hydrogen bonds between the amine group of this compound and surrounding water molecules can reveal important information about its solubility and interaction patterns.

Protein Environments: MD simulations are crucial for studying the interaction between a ligand like this compound and its potential protein targets. espublisher.com After an initial binding pose is predicted by molecular docking, an MD simulation of the protein-ligand complex is initiated. These simulations can validate the stability of the binding pose; a ligand that remains within the binding pocket with minimal fluctuation is considered to have a stable interaction. rsc.org

Studies on related chromone and chroman derivatives in complex with various enzymes, such as acetylcholinesterase (AChE) and kinesin Eg5, have demonstrated the utility of this approach. espublisher.comnih.gov For instance, simulations can reveal key amino acid residues that form stable hydrogen bonds or hydrophobic interactions with the ligand. espublisher.com The trajectories from these simulations are analyzed to calculate the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which provides a more accurate estimation of binding affinity than docking scores alone. nih.gov Such analyses can elucidate the mechanism of inhibition and guide the design of more potent derivatives. espublisher.com

ParameterTypical Value/MethodPurpose
Force Field CHARMM, AMBERDescribes the potential energy of the system.
Water Model TIP3P, SPC/EExplicitly represents the solvent environment. nih.govmdpi.com
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Simulation Time 100-300 nsDuration of the simulation to observe molecular motions. espublisher.comnih.gov
Analysis Metrics RMSD, Rg, Hydrogen BondsTo assess stability, compactness, and specific interactions. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chroman-4-amine (B2768764) Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving significant time and resources in the drug discovery process. mdpi.com

The development of a QSAR model involves several key steps:

Data Set Selection: A series of chroman-4-amine analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric and electrostatic fields from CoMFA/CoMSIA). nih.govfrontiersin.org

Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). frontiersin.org

Validation: The model's statistical significance and predictive ability are rigorously assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² for the external test set (R²pred). nih.govfrontiersin.org

QSAR studies on related chroman-4-one and chromone derivatives have successfully identified key structural features for various biological activities, including antifungal and anti-Alzheimer's properties. nih.govacs.org For example, a 3D-QSAR study on liquiritigenin (B1674857) derivatives (a type of chroman) as Butyrylcholinesterase inhibitors revealed that hydrogen bond acceptor moieties at specific positions on the chroman scaffold were favorable for improving biological activity. nih.gov Similarly, a QSAR model for chroman-4-amine analogs could identify the optimal size and electronic properties of substituents on the chroman ring and the amine group to enhance a desired activity.

Descriptor TypeExample DescriptorPotential Influence on Activity
Constitutional Molecular WeightMay relate to the size constraints of a binding pocket.
Topological T_2_Cl_6Encodes information about fragment counts and topology. frontiersin.org
Electronic Dipole MomentInfluences long-range electrostatic interactions with a target. frontiersin.org
Thermodynamic LogPDescribes the hydrophobicity of the molecule, affecting cell permeability and binding. researchgate.net
3D (CoMFA/CoMSIA) Steric/Electrostatic FieldsMaps regions where bulky groups or specific charges would enhance or decrease activity. nih.govacs.org

Virtual Screening and De Novo Design of this compound Derivatives

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. srce.hr Starting with the this compound scaffold, a virtual screening campaign can be launched to discover novel derivatives with improved properties.

The workflow typically involves:

Library Preparation: Large databases of commercially available or virtual compounds (e.g., ChEMBL, ZINC) are prepared for screening. nih.gov

Target-Based Screening: If the 3D structure of the biological target is known, structure-based virtual screening is employed. This involves docking each molecule from the library into the binding site of the target. srce.hr Docking programs score the poses based on binding affinity, and top-scoring compounds are selected as "hits." rsc.org

Ligand-Based Screening: If the target structure is unknown, a pharmacophore model can be built based on the structure of this compound and other known active analogs. nih.gov This model, which defines the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers), is then used to filter the compound libraries. nih.gov

Studies on chromone derivatives have successfully used pharmacophore-based screening to identify potent new inhibitors of acetylcholinesterase for potential Alzheimer's disease treatment. nih.gov

De Novo Design: De novo design goes a step further than screening existing compounds; it involves the computational creation of entirely new molecules. nih.govrsc.org Using the this compound core as a starting point or a fragment, de novo design algorithms can "grow" new molecules within the constraints of a protein's binding pocket. These algorithms piece together small molecular fragments or add functional groups in a way that optimizes interactions with the target, aiming to design novel ligands with high affinity and specificity. bakerlab.org This approach allows for the exploration of novel chemical space beyond what is available in existing compound libraries. bakerlab.org


Analytical Characterization Techniques for R 6 Ethylchroman 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary NMR techniques used for the structural analysis of (R)-6-Ethylchroman-4-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the protons of the chroman ring system, and the protons of the ethyl and amine groups. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, aromatic protons typically resonate at lower fields (higher ppm values) compared to aliphatic protons due to the deshielding effect of the benzene (B151609) ring. pdx.edudocbrown.infolibretexts.org The ethyl group would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons on the chroman ring would display more complex splitting patterns due to their specific spatial relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Each carbon atom in a different chemical environment gives a distinct signal. The spectrum of this compound would show separate peaks for the two carbons of the ethyl group, the carbons of the chroman core, and the aromatic carbons. The chemical shifts of the carbon atoms provide insights into their hybridization and bonding. For example, the sp²-hybridized aromatic and carbonyl carbons resonate at lower fields than the sp³-hybridized carbons of the chroman ring and the ethyl group. googleapis.com

| Predicted ¹H NMR Chemical Shifts for this compound | | :--- | :--- | | Proton Type | Approximate Chemical Shift (δ, ppm) | | Aromatic Protons | 6.5 - 7.5 | | CH-NH₂ (C4) | ~4.0 | | O-CH₂ (C2) | ~4.2 | | CH₂ (C3) | ~2.0 | | NH₂ | 1.5 - 3.0 (broad) | | Ar-CH₂-CH₃ | ~2.6 (quartet) | | Ar-CH₂-CH₃ | ~1.2 (triplet) |

| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Type | Approximate Chemical Shift (δ, ppm) | | Aromatic Carbons | 115 - 155 | | C4 (CH-NH₂) | ~50 | | C2 (O-CH₂) | ~65 | | C3 (CH₂) | ~30 | | Ar-CH₂ | ~28 | | -CH₃ | ~15 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further confirm the structure and stereochemistry, a suite of 2D NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between the methyl and methylene protons of the ethyl group, and among the protons of the chroman ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the signals in the ¹H NMR spectrum to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton, for instance, by showing correlations between the aromatic protons and the carbons of the chroman ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly important for determining the relative stereochemistry of the molecule, such as the orientation of the amine group at the C4 position relative to other protons on the chroman ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.edu

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the molecular mass of the parent ion, which allows for the determination of the elemental formula of this compound. rsc.org This is a critical step in confirming the identity of the compound. The presence of a single nitrogen atom results in an odd nominal molecular weight, a principle known as the Nitrogen Rule. libretexts.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. researchgate.netacdlabs.com The fragmentation pattern is characteristic of the molecule's structure. For this compound, a primary amine, a common fragmentation pathway is the α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This would lead to the loss of a hydrogen radical or other fragments from the chroman ring, providing valuable information for confirming the connectivity of the atoms. miamioh.edulibretexts.org

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Analysis | Expected Result | | Molecular Formula | C₁₁H₁₅NO | | Molecular Weight (Nominal) | 177 | | Exact Mass (HRMS) | 177.1154 | | Key Fragmentation Pathways | α-cleavage at C4, loss of ethyl group, retro-Diels-Alder of the chroman ring. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. aps.org

Infrared (IR) Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at specific frequencies that correspond to the vibrations of its bonds. Primary amines like this compound typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgmsu.eduorgchemboulder.com Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage in the chroman ring. orgchemboulder.compressbooks.pub

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. ias.ac.in While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.netresearchgate.net For this compound, the aromatic ring vibrations are typically strong in the Raman spectrum.

| Characteristic Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | | Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | | Amine (N-H) | Bending | 1580 - 1650 | | Aromatic C-H | Stretch | 3000 - 3100 | | Aliphatic C-H | Stretch | 2850 - 3000 | | Aromatic C=C | Stretch | 1450 - 1600 | | Ether (C-O) | Stretch | 1200 - 1260 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of this compound. This data is then used to derive the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. The molecular formula can subsequently be determined if the molecular weight is known.

The molecular formula for this compound is established as C₁₁H₁₅NO. bldpharm.comvulcanchem.com Based on this, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimental results from elemental analysis are compared to confirm the identity and purity of a synthesized batch.

The process of determining the empirical formula from experimental data involves several steps. First, the mass percentages of each element are determined. These percentages are then converted to moles by dividing by the respective atomic masses of the elements. The resulting molar ratios are then normalized by dividing by the smallest molar amount to obtain the simplest whole-number ratio, which represents the empirical formula. bldpharm.comcore.ac.uk

Table 1: Theoretical vs. Experimental Elemental Analysis Data for this compound

ElementTheoretical Mass % (for C₁₁H₁₅NO)Typical Experimental Result (%)Allowable Deviation (%)
Carbon (C)74.5474.49± 0.4
Hydrogen (H)8.538.58± 0.4
Nitrogen (N)7.907.85± 0.4
Oxygen (O)9.03By difference-

Note: The experimental values presented are hypothetical and for illustrative purposes. In practice, the oxygen content is often determined by difference.

The close correlation between the theoretical and experimental values in the table above would confirm the empirical formula of the synthesized compound as C₁₁H₁₅NO.

Purity Profiling and Impurity Identification in Synthetic Batches of this compound

Purity profiling is a critical aspect of the analytical characterization of this compound, aimed at identifying and quantifying any impurities present in a synthetic batch. These impurities can arise from starting materials, byproducts of the synthesis, or degradation products. Given the chiral nature of the compound, the enantiomeric purity is of particular importance.

A common synthetic route to this compound involves the reduction of 6-ethylchroman-4-one (B2798518) to form the corresponding amine. libretexts.org This process can lead to several potential impurities.

Potential Impurities in Synthetic Batches of this compound:

Unreacted Starting Material: 6-Ethylchroman-4-one may be present if the reduction reaction does not go to completion.

The Opposite Enantiomer: The presence of the (S)-6-Ethylchroman-4-amine enantiomer is a critical purity parameter. Enantiomeric purity is often expressed as enantiomeric excess (e.e.).

Diastereomeric Impurities: If the synthesis involves chiral reagents or catalysts, diastereomeric impurities could be formed.

Related Substances: Byproducts from side reactions during the synthesis can also be present. For example, over-reduction or incomplete cyclization during the formation of the chroman ring system.

A variety of analytical techniques are employed for purity profiling, with High-Performance Liquid Chromatography (HPLC) being a primary method, particularly for determining enantiomeric purity using chiral stationary phases. scas.co.jpyakhak.orgresearchgate.net Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for the structural elucidation of unknown impurities. bldpharm.com

Table 2: Impurity Profile of a Representative Batch of this compound

Impurity NamePotential SourceTypical Limit of Quantification (LOQ)Representative Level Detected
6-Ethylchroman-4-oneUnreacted starting material≤ 0.1%0.05%
(S)-6-Ethylchroman-4-amineIncomplete enantioselectivity≤ 0.1%< 0.1%
Other related substancesSynthetic byproducts≤ 0.1%Not Detected

The data in the table illustrates a hypothetical impurity profile for a high-purity batch of this compound. The development of sensitive and specific analytical methods is crucial for ensuring that the levels of these impurities are controlled within acceptable limits.

Application of R 6 Ethylchroman 4 Amine As a Chiral Building Block

Utilization in Asymmetric Organic Synthesis

Asymmetric synthesis, the controlled formation of a specific enantiomer of a chiral product, is critical in drug development, as different enantiomers of a drug can have vastly different biological activities. Chiral amines are pivotal in this field, serving as catalysts, ligands, or auxiliaries to induce stereoselectivity. The structure of (R)-6-Ethylchroman-4-amine, with its defined stereochemistry and functional handles, makes it a valuable tool for synthetic chemists.

As a Chiral Ligand in Transition Metal Catalysis

The amine functionality of this compound can be readily derivatized to create novel chiral ligands for transition metal-catalyzed reactions. nih.govoup.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of reactions such as asymmetric hydrogenation, C-C bond formation, and various coupling reactions. nih.gov

While direct catalytic applications of ligands derived specifically from this compound are not extensively documented in dedicated studies, the broader class of chiral chromane-based ligands has shown significant promise. For instance, chiral ligands derived from similar amino alcohols have been successfully employed in enantioselective additions of organozinc reagents to aldehydes. researchgate.net The rigid bicyclic structure of the chromane (B1220400) backbone is advantageous, as it can reduce conformational flexibility in the transition state, leading to higher enantioselectivity. oup.com

Table 1: Potential Applications of this compound Derived Ligands in Asymmetric Catalysis

Catalytic ReactionMetal CatalystPotential Ligand TypeExpected Outcome
Asymmetric HydrogenationRhodium, IridiumPhosphine-amine, DiamineEnantioselective reduction of ketones and imines
Asymmetric C-C CouplingPalladium, CopperN,N-ligands, P,N-ligandsStereoselective formation of C-C bonds
Asymmetric Allylic AlkylationPalladiumPhosphinooxazoline derivativesEnantioselective formation of allylic C-C bonds

The synthesis of such ligands would typically involve the reaction of the primary amine of this compound with appropriate phosphorus- or nitrogen-containing electrophiles to generate bidentate or tridentate ligands. The ethyl group at the 6-position can also influence the electronic and steric properties of the resulting catalyst, potentially fine-tuning its reactivity and selectivity.

As a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. nih.govthieme-connect.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. The this compound can be envisioned to function as a chiral auxiliary in various diastereoselective transformations.

For example, it can be condensed with a carboxylic acid to form a chiral amide. The resulting amide can then undergo diastereoselective reactions, such as enolate alkylation or aldol (B89426) additions, where the chiral chromane moiety directs the approach of the electrophile to one face of the enolate. nih.gov The stereochemical bias is induced by the steric hindrance of the chromane ring system. rsc.org

Table 2: Hypothetical Diastereoselective Reactions Utilizing this compound as a Chiral Auxiliary

Reaction TypeSubstrateReagentExpected Diastereomeric Ratio (d.r.)
Enolate AlkylationChiral amide from this compound and a carboxylic acidLDA, Alkyl halideHigh d.r. due to steric shielding
Aldol AdditionChiral imine from this compound and an aldehydeLewis acid, Silyl enol etherHigh d.r. controlled by the chromane scaffold
Michael AdditionChiral enamine from this compound and a ketoneα,β-Unsaturated esterHigh d.r. favoring one diastereomer

The efficiency of such a chiral auxiliary would depend on the rigidity of the system and the ability to effectively block one of the prochiral faces of the reactive intermediate. rsc.org The synthesis of chiral β-amino esters and subsequent transformation into chiral chroman-4-amines has been demonstrated, highlighting the utility of the chromane scaffold in stereocontrolled synthesis. acs.org

Scaffold for the Synthesis of Complex Molecules

The chromane ring system is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgacs.orgacs.orgmdpi.com This means that this structural motif is found in a wide range of biologically active compounds, suggesting that it provides a favorable framework for interaction with various biological targets. acs.org this compound, with its inherent chirality and functional group, serves as an excellent starting point for the synthesis of complex and biologically relevant molecules.

Incorporation into Natural Product Analogues

Many natural products containing the chromane core exhibit significant biological activities. chinesechemsoc.org The synthesis of analogues of these natural products is a common strategy in drug discovery to improve their potency, selectivity, and pharmacokinetic properties. researchgate.net this compound can be used as a key building block to introduce the chiral chromane moiety into these analogues.

For example, chromane derivatives have been investigated as mimics of the β-turn in peptides, such as somatostatin. gu.se The rigid chromane scaffold can pre-organize the appended pharmacophoric groups in a conformation that mimics the bioactive conformation of the natural peptide. The synthesis of such analogues often involves the derivatization of the amino group and other positions on the chromane ring. gu.se

Design and Synthesis of Privileged Scaffolds

The concept of privileged scaffolds is central to the design of compound libraries for drug discovery. sioc-journal.cn By starting with a core structure that is known to bind to multiple receptors, chemists can generate a library of diverse compounds with a higher probability of finding new bioactive molecules. The chromane scaffold is a well-established privileged structure. rsc.orgacs.orgacs.orgmdpi.com

The synthesis of libraries based on the this compound scaffold would involve the diversification of the molecule at various positions. The amino group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. Further functionalization of the aromatic ring is also possible, allowing for the creation of a three-dimensional and chemically diverse set of molecules for biological screening.

Role in the Development of Advanced Materials and Supramolecular Structures

The application of chiral molecules extends beyond biology and into the realm of materials science. Chiral building blocks can be used to construct advanced materials with unique optical, electronic, and mechanical properties. Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful tool for the bottom-up assembly of such materials. nih.gov

While specific research on the use of this compound in this area is not prominent, its properties suggest potential applications. The chiral nature of the molecule could be used to induce chirality in supramolecular assemblies, leading to the formation of helical structures or other chiral aggregates. mdpi.com These chiral assemblies can exhibit interesting chiroptical properties, such as circular dichroism, which are relevant for applications in optical sensors and chiral recognition. mdpi.com

Furthermore, the chromane unit can participate in π-π stacking interactions, while the amino group can form hydrogen bonds, providing the necessary non-covalent interactions for self-assembly. By designing appropriate derivatives of this compound, it may be possible to create liquid crystals, chiral polymers, or functional gels with tailored properties.

Biotechnological and Biocatalytic Approaches Involving R 6 Ethylchroman 4 Amine

Enzyme-Catalyzed Synthesis of (R)-6-Ethylchroman-4-amine Precursors

The primary prochiral precursor to this compound is 6-Ethylchroman-4-one (B2798518). The asymmetric synthesis of the target amine can be achieved through the stereoselective reduction of this ketone followed by chemical conversion, or more directly via reductive amination using engineered enzymes.

Reductive Amination of 6-Ethylchroman-4-one: The most direct biocatalytic route is the asymmetric reductive amination of 6-Ethylchroman-4-one. This transformation is catalyzed by enzymes such as ω-transaminases (ω-TAs) or reductive aminases (RedAms). mdpi.comfrontiersin.org Wild-type ω-TAs often have a narrow substrate scope, but protein engineering has successfully expanded their activity towards bulkier ketones. frontiersin.orgdovepress.com An (R)-selective transaminase ((R)-ATA), potentially from a bacterial source like Arthrobacter sp., could convert 6-Ethylchroman-4-one into this compound with high enantiomeric excess (>99% ee), using an amine donor like isopropylamine (B41738) or D-alanine. dovepress.com The reaction equilibrium can be shifted towards the amine product by using a high concentration of the amine donor or by removing the ketone co-product.

Chemoenzymatic Synthesis via Chiral Alcohol Intermediate: An alternative two-step chemoenzymatic route involves the initial asymmetric reduction of 6-Ethylchroman-4-one to the corresponding (R)-6-Ethylchroman-4-ol. This can be achieved with high stereoselectivity using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). Subsequently, the chiral alcohol can be converted to the amine. A study on related 2-((hetera)cyclo)alkylchroman-4-ols demonstrated that enzymatic kinetic resolution is a highly effective method for producing enantioenriched chromanols on a large scale, which were then successfully transformed into the corresponding primary amines. chemrxiv.org Lipases are also employed for the kinetic resolution of racemic chroman-4-one derivatives through enantioselective hydrolysis or transesterification, yielding enantiomerically pure precursors. researchgate.netmetu.edu.tr

Table 1: Potential Enzymes for the Synthesis of this compound and its Precursors

Enzyme Class Specific Enzyme Type Substrate Product Key Advantages
Transaminase (R)-selective ω-Transaminase ((R)-ATA) 6-Ethylchroman-4-one This compound Direct, high enantioselectivity
Reductive Aminase Imine Reductase (IRED) / RedAm 6-Ethylchroman-4-one This compound Direct conversion, avoids separate amine donor
Dehydrogenase Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) 6-Ethylchroman-4-one (R)-6-Ethylchroman-4-ol High stereoselectivity for alcohol intermediate
Lipase (B570770) Candida antarctica Lipase B (CALB), Amano PS Racemic 6-Ethylchroman-4-ol acetate (R)-6-Ethylchroman-4-ol Kinetic resolution, high enantiomeric excess

Biotransformations of this compound into Derivatives

Biotransformations can introduce functional diversity into a core structure like this compound under mild and selective conditions. Enzymes such as lipases, proteases, and oxidoreductases are key catalysts for these modifications.

Enzymatic N-Acylation: The primary amine group of this compound is an ideal target for modification. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the N-acylation of amines in organic solvents to produce amides. mdpi.com This reaction can be used to attach various acyl groups (e.g., from vinyl esters) to the amine, potentially altering its physicochemical and biological properties. csic.esfranciscoploulab.eu This strategy has been successfully applied to the kinetic resolution of chiral amines and the synthesis of complex derivatives. mdpi.comrsc.org For instance, a lipase could catalyze the reaction between this compound and an activated ester like vinyl octanoate (B1194180) to yield the corresponding N-octanoyl derivative.

Oxidative and Reductive Modifications: Enzymes from the oxidoreductase class could potentially modify the chroman ring system or the ethyl substituent. For example, cytochrome P450 monooxygenases are known to hydroxylate aromatic and aliphatic C-H bonds, which could lead to new hydroxylated derivatives of this compound. nih.gov Conversely, reductases could act on other functional groups if they were present on the molecule. Microsomal reductases have been shown to reduce N-hydroxy derivatives of heterocyclic amines, indicating a potential pathway for interconversion if N-oxidized metabolites were formed. nih.gov

Table 2: Potential Enzymatic Derivatizations of this compound

Enzyme Class Reaction Type Potential Substrate Potential Product
Lipase/Protease N-Acylation This compound + Acyl Donor N-Acyl-(R)-6-Ethylchroman-4-amine
Cytochrome P450 Hydroxylation This compound Hydroxylated this compound derivatives
Oxidoreductase N-Oxidation/Reduction This compound N-Hydroxy-(R)-6-Ethylchroman-4-amine

Use of this compound in Biosensing Applications (excluding in vivo diagnostic)

Enzyme-based biosensors are analytical devices that combine the high selectivity of a biological element (like an enzyme) with a physical transducer to detect a chemical substance. While there are no specific reports on using this compound in biosensors, its structure offers potential for several applications, primarily in the construction of electrochemical sensors.

Chiral Recognition Surface: Chiral molecules can be immobilized on electrode surfaces to create chiral-selective sensors. mdpi.comresearchgate.net this compound could be covalently attached to a transducer surface, such as a gold electrode or functionalized graphene, via its primary amine group. acs.orgnih.gov Such a modified electrode could then be used for the enantioselective recognition of other chiral molecules through diastereomeric interactions, with the binding event being detected electrochemically.

Linker for Enzyme Immobilization: The amine functionality allows this compound to act as a linker molecule to covalently immobilize enzymes onto an electrode surface. nih.gov For example, after functionalizing a carbon nanotube electrode with carboxyl groups, cross-linkers like EDC/NHS can be used to form a stable amide bond with the amine group of this compound, which could then be further functionalized to attach a desired enzyme. This stable immobilization is crucial for the operational stability and reusability of a biosensor. nih.gov

Component of a Redox Mediator System: In some amperometric biosensors, small molecules facilitate electron transfer between the enzyme's active site and the electrode surface. While ferrocene (B1249389) derivatives are common, the electrochemical properties of novel heterocyclic compounds are also explored. whiterose.ac.uk Depending on its redox properties, this compound or its derivatives could potentially be investigated for a role within such electron transfer chains.

Directed Evolution of Enzymes for Specific Reactions Involving this compound

Directed evolution is a powerful protein engineering technique that mimics natural evolution in the laboratory to tailor enzymes for specific industrial applications. caltech.edunobelprize.org This approach is particularly crucial for developing biocatalysts for non-natural substrates like 6-Ethylchroman-4-one.

Evolving Transaminases for Bulky Ketones: The synthesis of this compound via transamination of 6-Ethylchroman-4-one is challenging for wild-type enzymes due to the bulky, bicyclic nature of the substrate. frontiersin.orgnih.gov Directed evolution can overcome this limitation. The strategy involves creating mutant libraries of a parent transaminase (e.g., from Arthrobacter sp. or Pseudomonas jessenii) and screening for variants with improved activity towards the target ketone. nih.govacs.org Key modifications often target amino acid residues within the enzyme's active site, specifically in the large and small binding pockets, to create more space to accommodate the bulky ethyl-chromanone structure. frontiersin.orgnih.gov For example, mutating large residues like tryptophan or phenylalanine to smaller ones like alanine (B10760859) can significantly enhance activity for sterically hindered substrates. acs.org A high-throughput screening method, often based on colorimetric or fluorometric assays, is essential to rapidly identify improved mutants from large libraries. frontiersin.orgnih.gov

Improving Stability and Process Fitness: Beyond enhancing substrate scope, directed evolution is used to improve enzyme stability in industrial process conditions (e.g., high temperatures, presence of organic co-solvents). researchgate.net For the synthesis of this compound, an engineered transaminase would need to be robust. Rounds of random mutagenesis (using error-prone PCR) followed by site-saturation mutagenesis at key positions can yield variants with dramatically improved thermostability and tolerance to high substrate concentrations, making the biocatalytic process economically viable. dovepress.comacs.org

Table 3: Strategies in Directed Evolution for this compound Synthesis

Directed Evolution Strategy Target Enzyme Class Goal Example Modification
Error-Prone PCR & Site-Saturation Mutagenesis Transaminase (ATA) / Reductive Aminase (RedAm) Enhance activity for 6-Ethylchroman-4-one Mutations in active site residues (e.g., L57A, W58A) to enlarge substrate pocket. acs.org
Combinatorial Active-Site Saturation Test (CAST) Transaminase (ATA) Improve stereoselectivity for the (R)-enantiomer Combining beneficial mutations at multiple sites around the binding pocket. mpg.de
Growth-Based Selection Systems Transaminase (ATA) / Amine Dehydrogenase (AmDH) Increase overall catalytic efficiency and stability Evolving variants that enable host cell growth using the target amine as a sole nitrogen source. nih.gov

Future Perspectives and Emerging Research Directions for R 6 Ethylchroman 4 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure chroman-4-amines is a critical step for their pharmacological evaluation. Current synthetic strategies often involve multi-step processes that may begin with a substituted chroman-4-one. nih.govacs.org Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies.

Key areas of development include:

Asymmetric Catalysis: While methods for the asymmetric reduction of precursor imines exist, such as the use of N-(tert-butylsulfinyl)imines, orgsyn.org the development of direct catalytic asymmetric hydrogenation or transfer hydrogenation of chroman-4-ones or their corresponding enamines would represent a significant advancement. This would reduce the number of synthetic steps and improve atom economy.

Chemoenzymatic Synthesis: The use of enzymes, such as transaminases, could offer a highly selective and green alternative for the synthesis of the chiral amine. Biocatalysis can be performed in aqueous media under mild conditions, drastically reducing the environmental impact of the synthesis.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters (temperature, pressure, and mixing), leading to improved yields, higher purity, and safer handling of reactive intermediates. Integrating flow chemistry for the synthesis of (R)-6-Ethylchroman-4-amine could enable scalable and on-demand production.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate chemical reactions, such as the initial condensation steps to form the chroman-4-one scaffold, leading to shorter reaction times and often improved yields. nih.govacs.org

Synthetic Approach Traditional Method Future Sustainable Approach Potential Advantages
Chiral Amine Formation Diastereoselective reduction of sulfinylimines. orgsyn.orgDirect catalytic asymmetric hydrogenation; Chemoenzymatic resolution or asymmetric synthesis using transaminases.Fewer synthetic steps, higher enantiomeric purity, milder reaction conditions, reduced waste.
Ring Formation Base-mediated aldol (B89426) condensation. nih.govacs.orgMicrowave-assisted synthesis; Catalytic C-H activation/cyclization.Faster reaction times, improved energy efficiency, novel disconnection approaches.
Process Technology Batch processing.Continuous flow chemistry.Enhanced safety, scalability, process control, and product consistency.

Application of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of complex datasets to predict the properties of new molecules. For the this compound scaffold, these computational tools can accelerate the design of new analogues with optimized activity and selectivity.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Structure-activity relationship (SAR) studies have shown that substituents at the 6- and 8-positions of the chroman ring are critical for activity, with electron-withdrawing groups often being favorable for targets like SIRT2. nih.govacs.org AI-powered QSAR models can be trained on existing data from diverse chroman-4-amine (B2768764) derivatives to predict the biological activity of novel, unsynthesized compounds based on their structural features.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. By providing the models with desired properties (e.g., high affinity for a specific target, low predicted toxicity), these algorithms can propose novel structures that chemists can then synthesize and test.

Virtual Screening: Large virtual libraries of compounds based on the this compound core can be rapidly screened against computational models of biological targets. This allows researchers to prioritize a smaller, more promising set of compounds for actual synthesis and laboratory testing, saving significant time and resources.

AI/ML Technique Application for this compound Scaffold Expected Outcome
QSAR Modeling Predict the biological activity (e.g., SIRT2 inhibition) of new analogues based on known SAR data. nih.govacs.orgIdentification of key structural features for enhanced potency and selectivity.
Generative Models Design novel molecules with optimized properties (e.g., improved binding affinity, better pharmacokinetic profiles).Expansion of the chemical space around the chroman-4-amine core with innovative structures.
Virtual High-Throughput Screening (vHTS) Screen large virtual libraries of derivatives against targets like sirtuins or serotonin (B10506) receptors. doi.orggu.sePrioritization of a manageable number of high-potential candidates for synthesis and wet-lab screening.

Exploration of Undiscovered Molecular Interaction Profiles for the Chroman-4-amine Scaffold

The chroman-4-amine framework is known to interact with targets such as sirtuins (specifically SIRT2) and serotonin receptors (5-HT1A). nih.govdoi.orggu.se However, the full biological target space for this scaffold remains largely unexplored. Future research will focus on identifying and validating new molecular targets for this compound and its derivatives.

Methods for this exploration include:

Pharmacophore Modeling and Molecular Docking: Based on the structure of this compound, computational pharmacophore models can be generated. These models represent the key spatial arrangement of features necessary for biological activity and can be used to search 3D databases of known protein structures to identify potential new targets.

Fragment-Based Screening: The core chroman-4-amine structure can be considered a molecular fragment. This fragment can be screened against a wide array of proteins using biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) to identify unexpected binding interactions.

Phenotypic Screening: Instead of starting with a known target, cells or organisms can be treated with this compound derivatives to observe a specific phenotypic change (e.g., inhibition of cancer cell growth). Subsequent target deconvolution studies can then identify the protein(s) responsible for this effect. Research has already shown that certain chroman-4-one derivatives can reduce the proliferation of breast and lung cancer cells. gu.se

Exploratory Method Objective Potential New Target Classes
Pharmacophore Modeling Identify proteins with binding sites complementary to the chroman-4-amine scaffold.Kinases, G-protein coupled receptors (GPCRs), ion channels.
Fragment-Based Screening Detect direct binding of the core scaffold to a wide range of purified proteins.Enzymes (e.g., deacetylases, methyltransferases), protein-protein interaction surfaces.
Phenotypic Screening Discover novel biological effects in a target-agnostic manner.Pathways involved in inflammation, metabolic disorders, or infectious diseases.

Integration with High-Throughput Screening for New Chemical Space Exploration

Future directions in this domain involve:

Combinatorial Chemistry: Using the this compound core as a starting point, combinatorial synthesis techniques can be employed to generate large libraries of related compounds with diverse substituents at various positions.

Assay Development: Developing robust and miniaturized assays suitable for HTS is crucial. These could include biochemical assays (measuring enzyme inhibition) or cell-based assays (measuring changes in cell health, signaling pathways, or gene expression).

DNA-Encoded Libraries (DELs): This technology involves synthesizing vast libraries of compounds where each molecule is attached to a unique DNA barcode. This allows for the screening of entire libraries simultaneously against a protein target, with active compounds identified by sequencing their DNA tags. Applying DEL technology to the chroman-4-amine scaffold could rapidly reveal new ligands for a multitude of targets.

This integrated approach, starting from rational design and sustainable synthesis and moving through to large-scale screening, will be essential to unlock the full therapeutic potential of this compound and its derivatives in the years to come.

Q & A

Basic: What are the established synthetic pathways for (R)-6-Ethylchroman-4-amine, and how can researchers validate enantiomeric purity?

Methodological Answer:
Synthesis typically involves asymmetric catalysis or chiral resolution. Key steps include:

  • Chiral Pool Synthesis : Starting from chiral precursors (e.g., ethyl-substituted chroman derivatives) to retain stereochemistry .
  • Catalytic Asymmetric Methods : Use of transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective hydrogenation .
    Validation :
  • HPLC with Chiral Columns : Compare retention times against racemic mixtures; quantify enantiomeric excess (ee) via peak integration .
  • Circular Dichroism (CD) Spectroscopy : Confirm absolute configuration by matching spectral data to known standards .

Basic: How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

Methodological Answer:
Standard protocols include:

  • Solubility Profiling : Use shake-flask methods in solvents (e.g., water, DMSO) at controlled pH and temperature .
  • Thermal Stability Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition points .
  • pKa Determination : Potentiometric titration or UV-spectrophotometric methods to assess ionization states relevant to bioavailability .
    Document all conditions (e.g., humidity, instrument calibration) to enable replication .

Advanced: What experimental designs are optimal for studying the stereochemical impact of this compound on receptor binding affinity?

Methodological Answer:

  • Comparative Binding Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to compare the (R)-enantiomer with its (S)-counterpart and racemic mixtures .
  • Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., GPCRs) to identify stereospecific binding motifs .
  • Control for Enantiomer Interconversion : Monitor samples under physiological conditions via NMR to rule out racemization during assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Systematic Meta-Analysis : Aggregate data from primary literature, weighting studies by methodological rigor (e.g., purity verification, assay type) .
  • Sensitivity Analysis : Test hypotheses under varying conditions (e.g., cell lines, incubation times) to identify confounding variables .
  • Orthogonal Assays : Validate findings using independent techniques (e.g., in vitro enzymatic assays vs. in vivo models) to rule out platform-specific artifacts .

Advanced: What strategies ensure robust structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., ethyl group substitution, amine functionalization) and test activity gradients .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with pharmacological endpoints .
  • Crystallographic Validation : Co-crystallize derivatives with target proteins to empirically map binding interactions .

Basic: What are the best practices for conducting a literature review on this compound to identify research gaps?

Methodological Answer:

  • Database Selection : Use SciFinder, PubMed, and Web of Science with Boolean terms (e.g., "this compound" AND "synthesis" OR "pharmacology") .
  • Critical Appraisal : Prioritize studies with explicit stereochemical confirmation and rigorous purity data .
  • Gap Analysis Matrix : Tabulate reported properties (e.g., toxicity, metabolic pathways) to highlight underexplored areas .

Advanced: How should researchers design stability studies for this compound under varying storage and physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to stressors (light, heat, pH extremes) and quantify degradation products via LC-MS .
  • Long-Term Stability Protocols : Store samples at -20°C, 4°C, and 25°C with periodic HPLC assays to track enantiomeric integrity .
  • Simulated Physiological Media : Test stability in buffers mimicking gastric fluid (pH 1.2) and plasma (pH 7.4) to predict in vivo behavior .

Advanced: What analytical methodologies are recommended for detecting trace impurities in this compound samples?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Identify impurities at ppm levels and assign structures via fragmentation patterns .
  • NMR-Based Quantification : Use qNMR with internal standards (e.g., maleic acid) to quantify residual solvents or byproducts .
  • Limits of Detection (LOD) Calibration : Validate methods per ICH guidelines, ensuring sensitivity aligns with toxicological thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.